2-(3-Chloro-2,4-difluorophenyl)propan-2-ol
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Overview
Description
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propan-2-ol moiety. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,4-difluorobenzene with propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-2,4-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(3-Chloro-2,4-difluorophenyl)propane.
Substitution: Formation of 2-(3-Amino-2,4-difluorophenyl)propan-2-ol or 2-(3-Methylthio-2,4-difluorophenyl)propan-2-ol.
Scientific Research Applications
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)propan-2-ol: Lacks the chlorine atom, resulting in different reactivity and properties.
2-(3,4-Difluorophenyl)propan-2-ol: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.
Fluconazole: Contains a triazole ring and is used as an antifungal agent
Uniqueness
2-(3-Chloro-2,4-difluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H9ClF2O |
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Molecular Weight |
206.61 g/mol |
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(11)7(10)8(5)12/h3-4,13H,1-2H3 |
InChI Key |
ZQWMQRAVHXMJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)F)Cl)F)O |
Origin of Product |
United States |
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